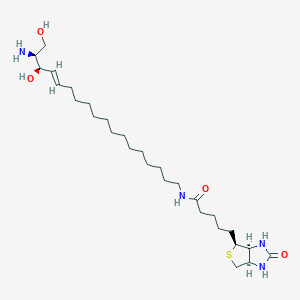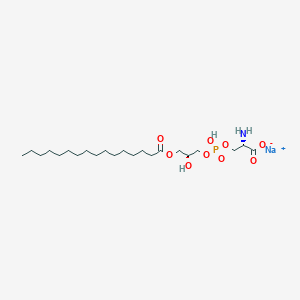
2-Methyllamotrigine Methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyllamotrigine Methanesulfonate is a chemical compound with the molecular formula C₁₁H₁₃Cl₂N₅O₃S and a molecular weight of 366.22. It is an impurity of Lamotrigine, an anticonvulsant medication used to treat epilepsy and bipolar disorder . This compound is primarily used in research settings to study the properties and effects of Lamotrigine and its impurities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyllamotrigine Methanesulfonate involves the reaction of 2-Methyllamotrigine with methanesulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The exact reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the specific synthetic route employed .
Industrial Production Methods
the production process likely involves similar synthetic routes as those used in laboratory settings, with adjustments for scale and efficiency .
化学反应分析
Types of Reactions
2-Methyllamotrigine Methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can produce various substituted derivatives .
科学研究应用
2-Methyllamotrigine Methanesulfonate has several scientific research applications, including:
Chemistry: Used as a reference material to study the properties and behavior of Lamotrigine and its impurities.
Biology: Investigated for its effects on biological systems, particularly in relation to its parent compound, Lamotrigine.
Medicine: Studied for its potential therapeutic effects and as a tool to understand the pharmacokinetics and pharmacodynamics of Lamotrigine.
Industry: Utilized in the development and quality control of Lamotrigine-based medications.
作用机制
The mechanism of action of 2-Methyllamotrigine Methanesulfonate is related to its parent compound, Lamotrigine. Lamotrigine inhibits the release of glutamate, a neurotransmitter, by blocking voltage-sensitive sodium channels. This inhibition reduces the excitability of neurons and helps control seizures and mood disorders . The exact molecular targets and pathways involved in the action of this compound are not well-defined, but it is believed to interact with similar targets as Lamotrigine .
相似化合物的比较
Similar Compounds
Lamotrigine: The parent compound, used as an anticonvulsant and mood stabilizer.
2-Methyl-Lamotrigine: A related compound with similar chemical structure and properties.
Uniqueness
2-Methyllamotrigine Methanesulfonate is unique due to its specific chemical structure and its role as an impurity of Lamotrigine. This uniqueness allows researchers to study the effects of impurities on the efficacy and safety of Lamotrigine-based medications .
属性
CAS 编号 |
1152091-69-4 |
|---|---|
分子式 |
C₁₁H₁₃Cl₂N₅O₃S |
分子量 |
366.22 |
同义词 |
3,5-Diamino-6-(2,3-dichlorophenyl)-2-methyl-1,2,4-triazinium Methane Sulfonate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


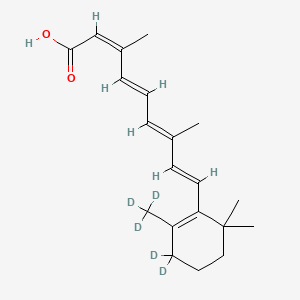
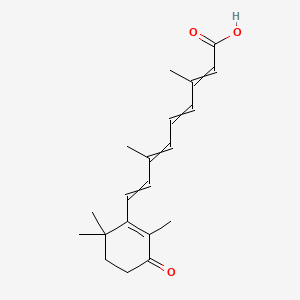
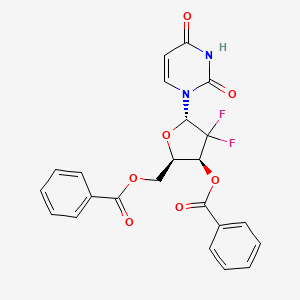


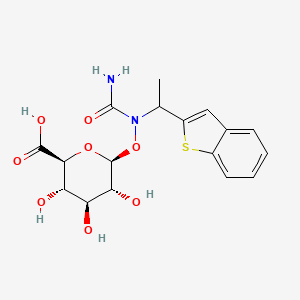
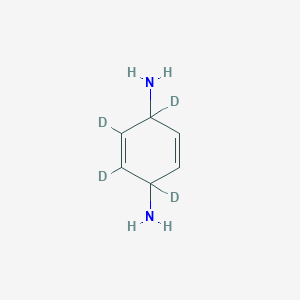
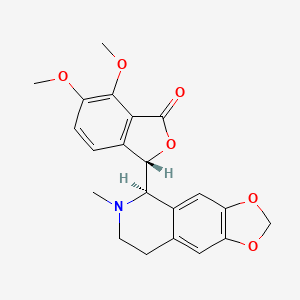

![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate](/img/structure/B1146204.png)
